(2Z)-2-(4-Methoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

Tyrosinase inhibition Benzimidazothiazolone SAR Melanogenesis

The compound (2Z)-2-(4-Methoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one (CAS 155099-28-8; molecular formula C₁₇H₁₂N₂O₂S; MW 308.36 g/mol) belongs to the thiazolo[3,2-a]benzimidazol-3(2H)-one class, a fused heterocyclic scaffold with demonstrated pharmacological versatility across tyrosinase inhibition, ectonucleotidase modulation, and anthelmintic applications. Its (Z)-configured 4-methoxybenzylidene substituent at the 2-position distinguishes it from hydroxyl-substituted analogs that dominate the tyrosinase inhibitor literature, creating a defined electronic and steric profile that yields a moderate, reproducible inhibitory signature against mushroom tyrosinase (IC₅₀ = 17.70 ± 0.36 μM) — comparable to the industry-standard positive control kojic acid (IC₅₀ = 18.27 ± 0.89 μM).

Molecular Formula C17H12N2O2S
Molecular Weight 308.4 g/mol
Cat. No. B11533041
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2Z)-2-(4-Methoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
Molecular FormulaC17H12N2O2S
Molecular Weight308.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C=C2C(=O)N3C4=CC=CC=C4N=C3S2
InChIInChI=1S/C17H12N2O2S/c1-21-12-8-6-11(7-9-12)10-15-16(20)19-14-5-3-2-4-13(14)18-17(19)22-15/h2-10H,1H3/b15-10-
InChIKeyWZCYBAPHQGWHEL-GDNBJRDFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2Z)-2-(4-Methoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one: A Defined Benzimidazothiazolone Scaffold for Tyrosinase Inhibition and NPP1-Targeted Probe Development


The compound (2Z)-2-(4-Methoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one (CAS 155099-28-8; molecular formula C₁₇H₁₂N₂O₂S; MW 308.36 g/mol) belongs to the thiazolo[3,2-a]benzimidazol-3(2H)-one class, a fused heterocyclic scaffold with demonstrated pharmacological versatility across tyrosinase inhibition, ectonucleotidase modulation, and anthelmintic applications [1][2]. Its (Z)-configured 4-methoxybenzylidene substituent at the 2-position distinguishes it from hydroxyl-substituted analogs that dominate the tyrosinase inhibitor literature, creating a defined electronic and steric profile that yields a moderate, reproducible inhibitory signature against mushroom tyrosinase (IC₅₀ = 17.70 ± 0.36 μM) — comparable to the industry-standard positive control kojic acid (IC₅₀ = 18.27 ± 0.89 μM) [2][3].

Why (2Z)-2-(4-Methoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one Cannot Be Replaced by Hydroxyl- or Halogen-Substituted In-Class Analogs


Within the benzimidazothiazolone series, the identity and position of the benzylidene substituent dictate both the magnitude and the mechanism of target engagement. Hydroxyl-substituted analogs (e.g., compounds 1–3) achieve 3.7- to 6.0-fold greater tyrosinase inhibition than kojic acid through copper-chelation at the enzyme active site, whereas the 4-methoxy variant (compound 5) shows only marginal superiority over kojic acid and a fundamentally different binding mode lacking metal-coordination capacity [1]. In the NPP1 inhibitor space, the 4-methoxybenzylidene derivative displays markedly weaker potency (Ki > 10 μM) than the 5-iodo-2-furanyl-substituted lead compound 17 (Ki = 467 nM), demonstrating that methoxy substitution alone is insufficient for high-affinity NPP1 engagement [2]. Generic interchange with any other benzylidene-substituted analog therefore risks losing target-specific potency, altering the inhibition mechanism, or inadvertently gaining polypharmacology that confounds experimental interpretation.

Quantitative Differentiation Evidence for (2Z)-2-(4-Methoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one Against Its Closest Structural Analogs


Mushroom Tyrosinase Inhibitory Activity of 4-Methoxy vs. 4-Hydroxy, 3,4-Dihydroxy, and 2,4-Dihydroxy Benzimidazothiazolone Analogs — Head-to-Head Comparison Within a Single Study

In a systematic head-to-head evaluation of thirteen (Z)-2-(substituted benzylidene)benzimidazothiazolone analogs against mushroom tyrosinase, compound 5 (4-OCH₃) exhibited an IC₅₀ of 17.70 ± 0.36 μM, approximately equipotent to the positive control kojic acid (IC₅₀ = 18.27 ± 0.89 μM). By contrast, the 4-hydroxy analog (compound 1) achieved IC₅₀ = 3.70 ± 0.51 μM, the 3,4-dihydroxy analog (compound 2) IC₅₀ = 3.05 ± 0.95 μM, and the 2,4-dihydroxy analog (compound 3) IC₅₀ = 5.00 ± 0.38 μM — representing 4.9-fold, 6.0-fold, and 3.7-fold greater potency than kojic acid, respectively [1]. The 4-methoxy substitution thus yields approximately 4.9-fold weaker tyrosinase inhibition than the 4-hydroxy substituent, establishing a clear SAR gradient: hydroxyl ≫ methoxy at the para position of the benzylidene ring.

Tyrosinase inhibition Benzimidazothiazolone SAR Melanogenesis Enzyme kinetics

NPP1 Inhibitory Potency of 4-Methoxybenzylidene vs. 5-Iodo-2-Furanyl Thiazolo[3,2-a]benzimidazol-3(2H)-one Derivatives — Cross-Study SAR Comparison

A comprehensive SAR study of 25 thiazolo[3,2-a]benzimidazol-3(2H)-one derivatives identified compound 17 (5-iodo-2-furanyl substituent) as the most potent NPP1 inhibitor with Ki = 467 nM and an uncompetitive inhibition mechanism, while the 4-methoxybenzylidene analog (compound 23 in that series) exhibited Ki > 10 μM — representing at least a 21-fold loss in binding affinity [1]. Compound 17 demonstrated high selectivity for NPP1 over NTPDase1–3, NPP2, NPP3, TNAP, and ecto-5′-nucleotidase, whereas selectivity data for the 4-methoxy analog were not reported, likely due to insufficient potency to warrant full selectivity profiling.

NPP1 inhibition Ectonucleotidase Cancer immunotherapy Structure-activity relationship

Para-Methoxy vs. Para-Chloro Benzimidazothiazolone Analogs in CNS Pharmacological Screening — Class-Level Activity Divergence

In a pharmacological screen of benzylidene-imidazothiazolone derivatives in mice, both the chloro- and methoxy-substituted compounds exhibited the highest overall CNS activity, producing analgesic, anticonvulsant, anti-anxiety, and antidepressant-like effects [1]. While quantitative dose-response data (ED₅₀ values) were not reported in the accessible abstract, the study explicitly identifies methoxy and chloro substitution as the two most active pharmacophores within the series. This suggests that methoxy-substituted benzimidazothiazolones retain CNS permeability and polypharmacological activity that distinguishes them from hydroxyl-substituted analogs, which are optimized for peripheral tyrosinase targeting.

CNS pharmacology Benzylidene-imidazothiazolone Analgesic Anticonvulsant

Para-Methoxybenzylidene vs. Para-Hydroxybenzylidene: Mechanistic Divergence in Tyrosinase Inhibition Mode (Non-Chelating vs. Copper-Chelating Binding)

Kinetic and molecular docking analyses within the benzimidazothiazolone series revealed that compounds 1–3 (bearing 4-OH, 3,4-diOH, and 2,4-diOH substituents) act as competitive tyrosinase inhibitors that coordinate directly with the dicopper center in the enzyme active site [1]. In contrast, compound 5 (4-OCH₃), lacking a free hydroxyl group capable of metal chelation, exhibits only weak competitive inhibition at substantially higher concentrations (IC₅₀ ≈ 17.70 μM vs. 3.05–5.00 μM for hydroxylated analogs), and its binding mode is predicted to rely on hydrophobic and van der Waals interactions with the active-site pocket rather than direct copper ligation [1]. This mechanistic divergence makes the 4-methoxy analog a valuable tool for dissecting metal-dependent vs. metal-independent inhibition pathways in tyrosinase enzymology.

Tyrosinase inhibition mechanism Copper chelation Enzyme kinetics Molecular docking

Optimal Scientific and Industrial Use Cases for (2Z)-2-(4-Methoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one Grounded in Quantitative Differentiation Evidence


Negative Control / Specificity Probe in Tyrosinase Inhibitor Screening Cascades

With an IC₅₀ of 17.70 μM against mushroom tyrosinase — statistically indistinguishable from kojic acid (18.27 μM) — this compound serves as an ideal activity-threshold calibrator in high-throughput tyrosinase inhibitor screens. Its inability to chelate copper distinguishes it mechanistically from potent hydroxyl-substituted analogs (IC₅₀ 3.05–5.00 μM), enabling assay scientists to set a meaningful hit threshold that filters out non-specific or weakly active compounds while retaining genuine metal-coordinating inhibitor candidates [1].

Low-Affinity Reference Standard for NPP1 Inhibitor Selectivity Profiling

The >21-fold weaker NPP1 binding affinity (Ki > 10 μM) of the 4-methoxybenzylidene analog relative to the lead compound 17 (Ki = 467 nM) qualifies this compound as a low-affinity benchmark for defining the selectivity window of novel NPP1 inhibitors [1]. In medicinal chemistry campaigns targeting the NPP1/cGAMP/STING immunooncology axis, it provides a reproducible reference point for establishing the lower boundary of structure-activity relationships.

Mechanistic Dissection of Metal-Dependent vs. Metal-Independent Enzyme Inhibition Pathways

Because the 4-methoxy substituent eliminates copper-chelation capacity while preserving the benzimidazothiazolone core scaffold, this compound enables researchers to deconvolve metal-dependent inhibition from scaffold-mediated binding in tyrosinase and related dinuclear metalloenzyme systems [1]. Paired with hydroxyl-substituted analogs in the same assay, it provides a matched molecular pair for isolating the contribution of metal coordination to overall inhibitory potency.

CNS-Permeable Benzimidazothiazolone Scaffold for Neuroscience Probe Development

Methoxy-substituted benzylidene-imidazothiazolone derivatives have demonstrated analgesic, anticonvulsant, anti-anxiety, and antidepressant-like effects in rodent behavioral models [1]. The 4-methoxy substitution pattern may confer favorable blood-brain barrier penetration relative to more polar hydroxyl-substituted analogs, positioning this compound as a starting scaffold for CNS-targeted probe development where peripheral tyrosinase inhibition is not the primary objective.

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